Product packaging for 5-Bromo-1,2,4-oxadiazole(Cat. No.:)

5-Bromo-1,2,4-oxadiazole

Cat. No.: B11785296
M. Wt: 148.95 g/mol
InChI Key: WRXPUNPSAFVMEK-UHFFFAOYSA-N
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Description

5-Bromo-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C2HBrN2O and its molecular weight is 148.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HBrN2O B11785296 5-Bromo-1,2,4-oxadiazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrN2O/c3-2-4-1-5-6-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXPUNPSAFVMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of 1,2,4 Oxadiazole Heterocycles in Organic and Medicinal Chemistry

The 1,2,4-oxadiazole (B8745197) ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold in the fields of organic and medicinal chemistry. nih.gov Its prevalence stems from a combination of favorable chemical and physical properties that make it an attractive component in the design of new molecules.

One of the most valued characteristics of the 1,2,4-oxadiazole nucleus is its role as a bioisostere for ester and amide functionalities. acs.orgrjptonline.org This means it can often replace these groups in a biologically active molecule without significantly altering its essential biological activity, while potentially improving its metabolic stability, pharmacokinetic profile, or synthetic accessibility. The stability of the oxadiazole ring in aqueous media is a particularly important feature that supports its use in the development of bioactive compounds. scielo.br

The versatility of the 1,2,4-oxadiazole scaffold is further demonstrated by the wide spectrum of biological activities exhibited by its derivatives. These include antimicrobial, anticancer, anti-inflammatory, and analgesic properties, among others. chim.itnih.gov The first commercially available drug containing a 1,2,4-oxadiazole moiety was Oxolamine, a cough suppressant introduced in the 1960s, which paved the way for extensive research into the therapeutic potential of this heterocyclic system. chim.it The continued interest in 1,2,4-oxadiazoles is evidenced by the growing number of patents and publications describing their synthesis and application in drug discovery and agrochemistry. nih.govrsc.org

The synthetic accessibility of 1,2,4-oxadiazoles also contributes to their widespread use. nih.govmdpi.com A common and efficient method for their synthesis involves the reaction of amidoximes with various carboxylic acid derivatives. mdpi.com This straightforward approach allows for the introduction of a wide range of substituents at the 3- and 5-positions of the oxadiazole ring, facilitating the generation of large libraries of compounds for screening and optimization in drug discovery programs.

The Strategic Role of Halogenation: Bromination at the 5 Position

Classical and Contemporary Approaches to the 1,2,4-Oxadiazole Core Synthesis

The construction of the 1,2,4-oxadiazole ring system has been a subject of extensive study for over a century, with the first synthesis reported by Tiemann and Krüger in 1884. researchgate.net Classical methods predominantly rely on the cyclization of O-acylamidoximes. mdpi.com Contemporary approaches have focused on developing more efficient, one-pot procedures, and expanding the substrate scope through novel catalytic systems. mdpi.comrsc.org

Amidoxime-Based Cyclization Reactions for Brominated 1,2,4-Oxadiazole Formation

Amidoximes are key intermediates in the synthesis of 1,2,4-oxadiazoles. researchgate.net They are typically prepared from the corresponding nitriles by reaction with hydroxylamine (B1172632). rjptonline.orgnih.gov The subsequent cyclization of the amidoxime (B1450833) with a suitable electrophile forms the 1,2,4-oxadiazole ring. For the synthesis of brominated 1,2,4-oxadiazoles, either a brominated amidoxime or a bromine-containing acylating agent can be employed.

A widely used and classical method for the synthesis of 1,2,4-oxadiazoles is the cyclocondensation of amidoximes with carboxylic acid derivatives, such as acid chlorides, anhydrides, or esters. nih.govrjptonline.org This reaction typically proceeds via an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. researchgate.net The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) can facilitate the reaction between an amidoxime and a carboxylic acid. nih.gov For instance, the synthesis of 3-(5-bromo-2,3-dimethoxy-phenyl)- rjptonline.orgkochi-tech.ac.jporganic-chemistry.orgoxadiazole derivatives has been achieved by reacting 2,3-dimethoxy-5-bromo benzamide (B126) oxime with various alkyl methyl esters. rjptonline.org

A recent study detailed the synthesis of brominated 1,2,4-oxadiazole derivatives as potential inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. ipbcams.ac.cn In this work, a brominated amidoxime was reacted with p-aminobenzoic acid using a triazine-based coupling agent to yield the corresponding 1,2,4-oxadiazole. ipbcams.ac.cn

Table 1: Examples of Cyclocondensation Reactions for Brominated 1,2,4-Oxadiazole Synthesis

Amidoxime Reactant Carboxylic Acid/Derivative Coupling Agent/Conditions Product Reference
Brominated amidoxime p-Aminobenzoic acid Triazine-based coupling 1,2,4-Oxadiazole derivative ipbcams.ac.cn

The synthesis of 1,2,4-oxadiazoles can be performed in a two-stage process where the O-acylamidoxime intermediate is isolated before cyclization. mdpi.com The O-acylation of amidoximes can be achieved using various acylating agents like acyl chlorides or anhydrides. mdpi.comgrafiati.com The subsequent cyclization of the isolated O-acylamidoxime often requires heating. mdpi.com For example, 5-chloromethyl-3-aryl-1,2,4-oxadiazoles have been synthesized by first reacting substituted amidoximes with chloroacetyl chloride to form O-acylamidoximes, which are then heated in toluene (B28343) to induce cyclization. grafiati.com This approach allows for better control over the reaction and purification of the intermediate.

Tetrabutylammonium fluoride (B91410) (TBAF) has been identified as an efficient catalyst for the cyclocondensation of O-acylamidoximes to 1,2,4-oxadiazoles at room temperature. nih.gov This method is advantageous as it avoids the need for high temperatures that can be detrimental to sensitive functional groups. mdpi.com

To improve efficiency and reduce reaction times, one-pot syntheses of 1,2,4-oxadiazoles have been developed. These methods combine the formation of the amidoxime, O-acylation, and cyclization in a single reaction vessel without isolating intermediates. rsc.orgacs.org

A simple and efficient one-pot procedure involves the reaction of aryl nitriles with hydroxylamine, followed by the addition of an acyl chloride. ias.ac.in This method has been shown to be high-yielding for a variety of arylnitriles. ias.ac.in Another one-pot approach utilizes a base-mediated reaction of nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde acts as both a reactant and an oxidant. rsc.org

The use of a superbase medium, such as NaOH in DMSO, has enabled the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. researchgate.net This method has a broad substrate scope, accommodating various alkyl, aryl, and heteroaryl amidoximes and esters. researchgate.net Organic bases like triethylamine (B128534) (TEA) in the presence of coupling agents such as EDC and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have also been used to facilitate the one-pot synthesis from nitriles and carboxylic acids. acs.org

Table 2: One-Pot Syntheses of 1,2,4-Oxadiazoles

Reactants Catalyst/Conditions Product Type Reference
Aryl nitriles, hydroxylamine, crotonoyl chloride Acetic acid catalyst 3-Aryl-5-((E)-prop-1-en-1-yl)-1,2,4-oxadiazoles ias.ac.in
Nitriles, aldehydes, hydroxylamine hydrochloride Base-mediated 3,5-Disubstituted-1,2,4-oxadiazoles rsc.org
Amidoximes, carboxylic acid esters NaOH/DMSO 3,5-Disubstituted-1,2,4-oxadiazoles researchgate.net

1,3-Dipolar Cycloaddition Reactions for the Construction of 1,2,4-Oxadiazole Rings

An alternative and powerful method for constructing the 1,2,4-oxadiazole ring is through a 1,3-dipolar cycloaddition reaction. researchgate.netacs.org This approach typically involves the reaction of a nitrile oxide with a nitrile. kochi-tech.ac.jpacs.org

The [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a nitrile (the dipolarophile) provides a direct route to the 1,2,4-oxadiazole core. kochi-tech.ac.jporganic-chemistry.org The regioselectivity of this reaction is generally high, leading to the formation of 3,5-disubstituted 1,2,4-oxadiazoles. rjptonline.org

Nitrile oxides can be generated in situ from various precursors, such as α-nitroketones. organic-chemistry.org For example, an iron(III) nitrate-mediated reaction of alkynes and nitriles has been developed for the selective synthesis of 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org In this process, the alkyne is first nitrated to an α-nitroketone, which then dehydrates to form a nitrile oxide. This nitrile oxide subsequently undergoes a 1,3-dipolar cycloaddition with a nitrile to yield the final product. organic-chemistry.org

A notable example for the synthesis of a brominated 1,2,4-oxadiazole via this route involves the reaction of 1,1-dibromoformaldoxime (B47391) with benzonitrile (B105546) to produce 3-bromo-5-phenyl- rjptonline.orgkochi-tech.ac.jporganic-chemistry.orgoxadiazole. chemicalbook.com Furthermore, the synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles has been achieved starting from 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles. The process involves bromination of the double bond followed by di-dehydrobromination to form the acetylene, which is a functionalized 1,2,4-oxadiazole. beilstein-journals.org

Table 3: Chemical Compounds Mentioned

Compound Name
1,1-Dibromoformaldoxime
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
1-hydroxy-7-azabenzotriazole (HOAt)
2,3-dimethoxy-5-bromo benzamide oxime
3-(5-bromo-2,3-dimethoxy-phenyl)- rjptonline.orgkochi-tech.ac.jporganic-chemistry.orgoxadiazole
3-bromo-5-phenyl- rjptonline.orgkochi-tech.ac.jporganic-chemistry.orgoxadiazole
5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles
5-arylacetylenyl-1,2,4-oxadiazoles
This compound
5-chloromethyl-3-aryl-1,2,4-oxadiazoles
Benzonitrile
Chloroacetyl chloride
p-Aminobenzoic acid
Tetrabutylammonium fluoride (TBAF)
[3+2]-Cycloaddition with Azirines and Nitrosoarenes for 1,2,4-Oxadiazole Derivatives

A formal [3+2]-cycloaddition reaction between 2H-azirines and nitrosoarenes has been developed to synthesize 2,5-dihydro-1,2,4-oxadiazole (B1627652) derivatives. acs.orgacs.org This method can be promoted by visible light with the aid of an organic dye photoredox catalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate. acs.orgnih.govdatapdf.com The reaction utilizes nitrosoarenes as effective radical acceptors and presents a green chemistry approach to biologically important 1,2,4-oxadiazole derivatives, yielding moderate to good results. acs.orgnih.govdatapdf.com The process is notable for its efficiency and can even be carried out using direct sunlight. acs.org

This cycloaddition is a powerful strategy for building molecular complexity in heterocyclic compounds. acs.orgdatapdf.com Research has shown that para-substituted nitrosoarenes tend to give better results compared to ortho-substituted ones, likely due to steric hindrance. acs.org However, the moderate yields, sometimes ranging from 35-50%, can be a limitation for broader application. nih.gov A transition metal-free [3+2]-cycloaddition of nitroarenes with 2-azaallyl anions under basic conditions has also been reported to produce 2,5-dihydro-1,2,4-oxadiazoles in high yields. researchgate.net

Oxidative Cyclization Methodologies in 1,2,4-Oxadiazole Synthesis

Oxidative cyclization represents another important route to the 1,2,4-oxadiazole core. These methods often involve the formation of a key N-O bond through an oxidative process.

Copper catalysts have been effectively employed in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. mdpi.comrsc.orgrsc.org One such method involves a cascade reaction of amidines and methylarenes. mdpi.comrsc.orgrsc.org This tandem oxidation-amination-cyclization process is atom- and step-economical, uses an inexpensive copper catalyst, and employs green oxidants. rsc.orgrsc.org The reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups. mdpi.comrsc.org The mechanism is believed to involve the radical C-H bond oxidation by an oxidant like tert-butyl hydroperoxide (TBHP) and subsequent copper-catalyzed formation of C-N, C-O, and N-O bonds. mdpi.commdpi.com

Another copper-catalyzed approach involves the direct synthesis of 1,2,4-oxadiazoles from amides and organic nitriles through an oxidative N-O bond formation. ibs.re.kr

N-halogenating agents, particularly N-bromosuccinimide (NBS), are instrumental in promoting the oxidative cyclization to form 1,2,4-oxadiazoles. mdpi.com A system utilizing NBS in conjunction with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported for the synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes. mdpi.comlookchem.com This method generally provides yields ranging from 54-84%. mdpi.com

The proposed mechanism involves the N-halogenation of the amidoxime to create a halogenated intermediate. mdpi.comlookchem.com Subsequent dehydrohalogenation by the base leads to the formation of an imine intermediate, which then undergoes cyclization and aromatization to yield the 1,2,4-oxadiazole product. mdpi.comlookchem.com A similar NBS-promoted oxidative cyclization of N-acyl amidines in ethyl acetate (B1210297) at room temperature has been shown to produce substituted 1,2,4-oxadiazoles in nearly quantitative yields (91-99%). mdpi.comresearchgate.net This process also proceeds through an N-bromination intermediate followed by dehydrobromination to form the N-O bond. mdpi.comresearchgate.net

More recently, vanadium-dependent haloperoxidases have been explored as biocatalysts for the selective N-halogenation of benzamidines, enabling the synthesis of 1,2,4-oxadiazoles in a chemoenzymatic approach. nih.gov

Strategies for Regioselective Bromination at the 5-Position in the 1,2,4-Oxadiazole Scaffold

Introducing a bromine atom specifically at the 5-position of the 1,2,4-oxadiazole ring is a key step in accessing this compound and its derivatives. This can be accomplished through direct bromination of a pre-formed oxadiazole ring or by utilizing brominated precursors in the ring synthesis.

Direct Bromination Approaches for 1,2,4-Oxadiazoles

Direct bromination of an existing 1,2,4-oxadiazole ring can be challenging due to the electron-deficient nature of the heterocycle. Electrophilic substitution at the 3-position has been noted using agents like N-bromosuccinimide (NBS) with radical initiators. However, achieving selective bromination at the 5-position often requires alternative strategies.

One approach involves the bromination of a precursor that facilitates subsequent cyclization. For instance, 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles can be brominated at the carbon-carbon double bond, followed by di-dehydrobromination to yield 5-arylethynyl-1,2,4-oxadiazoles. beilstein-journals.org While this functionalizes the substituent at the 5-position, it does not directly brominate the ring itself.

Synthesis of this compound from Brominated Precursors

A more common and regioselective method for obtaining 5-bromo-1,2,4-oxadiazoles involves incorporating the bromine atom into one of the starting materials before the cyclization step. This ensures the bromine is positioned correctly in the final heterocyclic product.

For example, the synthesis of 3-phenyl-5-bromo-1,2,4-oxadiazole derivatives has been achieved using benzonitrile as a starting material. google.com Similarly, various 3,5-diaryl-1,2,4-oxadiazoles, including those with a bromophenyl group at the 5-position, have been synthesized. scielo.br In these syntheses, a brominated benzoic acid or a related derivative is typically reacted with an amidoxime. For instance, 3-(4-chlorophenyl)-5-(2-bromophenyl)-1,2,4-oxadiazole was synthesized with a 45% yield. scielo.br

Utilization of Bromo-Substituted Amidoximes or Carboxylic Acids

A primary and widely utilized strategy for the synthesis of brominated 1,2,4-oxadiazoles involves the cyclization reaction between an amidoxime and a carboxylic acid derivative, where one of the precursors already contains the bromo-substituent. This approach is straightforward and allows for the direct incorporation of the bromine atom into the final heterocyclic structure.

The general synthesis involves the O-acylation of an amidoxime with a carboxylic acid (or its activated form, such as an acyl chloride), followed by a cyclodehydration step to form the oxadiazole ring. researchgate.net When preparing bromo-substituted analogues, either the amidoxime or the acylating agent can be the bromine source. For instance, the synthesis of 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole has been achieved using 5-bromothiophen-2-carbonyl chloride as the brominated precursor. ijacskros.com Similarly, researchers have synthesized 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole starting from 4-bromobenzoic acid. acs.org

Another variation involves using a brominated amidoxime as the starting material, which is then reacted with a non-brominated carboxylic acid to yield the desired product. This method was employed in the synthesis of a brominated intermediate for potential Sarbecovirus Papain-like Protease Inhibitors, where a brominated amidoxime was coupled with p-aminobenzoic acid.

The following table summarizes various examples of this methodology.

Starting Material 1 (Brominated)Starting Material 2ProductReference
4-Bromobenzoic acid1-Iodo-4-methoxybenzene (precursor for the other half)2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole acs.org
5-Bromothiophen-2-carbonyl chlorideBenzoic hydrazide2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole ijacskros.com
4-Bromo aniline (B41778) (precursor for Schiff base)3,4,5-trimethoxybenzaldehyde5-(((4-bromophenyl)(3,4,5-trimethoxybenzyl)amino)methyl)-1,3,4-oxadiazole-2(3H)-thione ijcce.ac.ir
2-Methylbenzoic acid1-Bromo-4-iodobenzene2-(4-Bromophenyl)-5-(o-tolyl)-1,3,4-oxadiazole acs.org
N-acyl amidines (brominated)N/A (oxidative cyclization)Substituted 1,2,4-oxadiazoles mdpi.com
Bromination of Side Chains Followed by Dehydrohalogenation to Introduce 5-Substituted 1,2,4-Oxadiazoles

An alternative approach to synthesizing functionalized 1,2,4-oxadiazoles involves introducing the desired functionality through modification of a pre-formed oxadiazole ring. One such method is the bromination of a side chain, followed by a dehydrohalogenation reaction. This strategy is particularly effective for creating acetylenic substituents at the 5-position of the oxadiazole ring.

Researchers have successfully synthesized 5-(2-arylethynyl)-3-aryl-1,2,4-oxadiazoles for the first time using this technique. The process starts with 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles, which contain a vinyl (ethenyl) side chain. This carbon-carbon double bond in the side chain is first subjected to bromination, leading to the formation of a dibromo derivative. Subsequent treatment of this dibromo intermediate with a strong base induces di-dehydrobromination, eliminating two molecules of hydrogen bromide and forming a carbon-carbon triple bond. researchgate.net

The choice of base and reaction conditions for the dehydrobromination step is critical. While bases like potassium hydroxide (B78521) in ethanol (B145695) or tert-butoxide in THF resulted in complex product mixtures, the use of sodium amide in liquid ammonia (B1221849) at low temperatures (-70 to -60 °C) successfully yielded the desired 5-arylacetylenyl-1,2,4-oxadiazoles. researchgate.net This sequence of bromination followed by di-dehydrobromination provides a reliable pathway to 5-alkynyl-1,2,4-oxadiazoles, which are valuable precursors for further chemical exploration. researchgate.net

Advanced Synthetic Techniques and Reaction Condition Optimization for Brominated 1,2,4-Oxadiazoles

To improve the efficiency, scalability, and environmental footprint of synthesizing brominated 1,2,4-oxadiazoles, researchers have explored advanced techniques beyond conventional batch chemistry. These methods include microwave-assisted synthesis, green chemistry protocols, and continuous flow applications.

Microwave-Assisted Synthesis for Accelerated this compound Production

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. wjarr.com This technology has been successfully applied to the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and acyl chlorides under solvent-free conditions, representing an easy, rapid, and high-yielding method. researchgate.net

Several studies have reported the microwave-assisted synthesis of various oxadiazole derivatives, including those containing bromine. ijacskros.comwjarr.commdpi.com For example, new derivatives of 5-phenyl-1,3,4-oxadiazole substituted with bromoalkyl groups were obtained through microwave-assisted cyclodehydration of N,N′-diacylhydrazines. mdpi.com Another approach describes a one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acids under microwave irradiation without any solvent, achieving yields between 81-98%. organic-chemistry.org This method is advantageous due to its short reaction times and the avoidance of toxic reagents. organic-chemistry.org The application of microwave energy can significantly reduce reaction times from hours to minutes while often providing excellent yields. nih.gov

TechniquePrecursorsConditionsAdvantagesReference
Microwave IrradiationAmidoximes, Acyl ChloridesSolvent-freeRapid, high yields researchgate.net
Microwave IrradiationNitriles, Hydroxylamine, Meldrum's AcidsSolvent-free, one-potHigh yields (81-98%), short reaction times organic-chemistry.org
Microwave IrradiationN,N'-diacylhydrazines (brominated)POCl₃Accelerated cyclodehydration mdpi.com
Microwave IrradiationAromatic acid hydrazides, Acetic anhydrideSilica gel supportGreen synthesis approach wjarr.com

Green Chemistry Approaches for Sustainable Synthesis of Brominated Oxadiazoles (B1248032)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green methodologies have been adopted for the synthesis of oxadiazoles, which are applicable to their brominated analogues.

One notable approach involves replacing toxic reagents with more environmentally benign alternatives. For instance, a novel green synthetic route for 5-oxadiazoles, including 4-bromobenzaldehyde (B125591) oxadiazole, was developed by replacing toxic elemental bromine (Br₂) with the safer solid brominating agent, pyridinium (B92312) tribromide. geneseo.edu The use of greener solvents, such as ethyl lactate, has also been explored. geneseo.edu

Other green techniques focus on energy efficiency and waste reduction:

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has been shown to promote the synthesis of 1,2,4-oxadiazoles, offering better yields and significantly shorter reaction times compared to conventional heating methods. nih.govrjptonline.orgresearchgate.net This technique has been used to prepare 3-trichloromethyl-5-alkyl(aryl)-1,2,4-oxadiazoles from trichloroacetoamidoxime and acyl chlorides. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. Solvent-free syntheses of 1,2,4-oxadiazoles have been reported by reacting arylamidoximes with α-hydroxy esters or via microwave assistance. organic-chemistry.orgjournalirjpac.com

Visible-Light Photocatalysis: A metal-free method for synthesizing oxadiazoles uses eosin (B541160) Y as a photoredox catalyst under visible light irradiation. organic-chemistry.org This environmentally friendly protocol uses atmospheric oxygen and avoids harsh conditions and toxic reagents. organic-chemistry.org

Metal-Free Catalysis: Graphene oxide (GO) has been used as an inexpensive, metal-free, and heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO acts with dual catalytic activity as both an oxidizing agent and a solid acid catalyst. nih.gov

Continuous Flow Reactor Applications for Scalable Synthesis of this compound Derivatives

For the large-scale and industrial production of this compound and its derivatives, continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability.

A versatile, multi-step continuous-flow synthesis of highly functionalized 1,2,4-oxadiazoles directly from carboxylic acids and nitriles has been developed. beilstein-journals.org This process was successfully applied to create complex structures like imidazo[1,2-a]pyridine-2-yl-1,2,4-oxadiazoles. Importantly, this method was used to synthesize the gram-scale quantities of 5-(6-bromoimidazo[1,2-a]pyridin-2-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole rapidly and efficiently. beilstein-journals.org The system can be designed as a "telescoped" sequence, where multiple reaction steps occur in a series of connected reactors without the need to isolate intermediates. beilstein-journals.org

Furthermore, the integration of in-line purification, such as a liquid-liquid microextraction unit, allows for the removal of high-boiling-point solvents and impurities, yielding high-purity products directly from the reactor. beilstein-journals.org Such a system has been demonstrated to provide the desired oxadiazole derivatives at a throughput of approximately 0.5 g/h, highlighting the potential of flow chemistry for the efficient and scalable production of these valuable chemical entities. beilstein-journals.org

Chemical Reactivity and Transformative Chemistry of 5 Bromo 1,2,4 Oxadiazole

Nucleophilic Substitution Reactions Involving the Bromine Atom at C5

The bromine atom at the C5 position of the 1,2,4-oxadiazole (B8745197) ring serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electrophilicity of the C5 carbon, enhanced by the adjacent oxygen and nitrogen atoms, facilitates the displacement of the bromide ion by a variety of nucleophiles. chim.it This reactivity is a cornerstone for the functionalization of the 1,2,4-oxadiazole scaffold.

Nitrogen-based nucleophiles, such as primary and secondary amines, readily displace the bromine atom at the C5 position. These reactions typically proceed under basic conditions, which serve to deprotonate the incoming nucleophile, increasing its reactivity. The general mechanism involves the addition of the nucleophile to the C5 carbon, forming a transient Meisenheimer-like intermediate, followed by the elimination of the bromide ion to restore the aromaticity of the ring.

Similarly, thiols can act as potent nucleophiles in their thiolate form to displace the C5-bromine, leading to the formation of 5-thioether-substituted 1,2,4-oxadiazoles. These reactions are crucial for introducing diverse functionalities and building more complex molecular architectures.

Table 1: Examples of Nucleophilic Substitution at C5 with Nitrogen and Sulfur Nucleophiles

Nucleophile Reagent Example Product Type
Primary Amine Aniline (B41778) 5-Anilino-1,2,4-oxadiazole derivative
Secondary Amine Piperidine 5-(Piperidin-1-yl)-1,2,4-oxadiazole derivative

This table is illustrative of the types of transformations possible based on the principles of nucleophilic aromatic substitution on halogenated heterocycles.

Beyond nitrogen and sulfur nucleophiles, the bromine atom at C5 can be displaced by a range of other nucleophilic species. Oxygen-based nucleophiles, such as alkoxides and phenoxides, can react to form 5-alkoxy- and 5-aryloxy-1,2,4-oxadiazoles, respectively. Carbon-based nucleophiles, including organometallic reagents or stabilized carbanions, can also participate in these substitution reactions, enabling the formation of C-C bonds at the C5 position.

The success of these reactions often depends on the specific nucleophile, solvent, and temperature conditions. The general principle involves a stronger nucleophile replacing the weaker bromide leaving group. byjus.com

Table 2: Nucleophilic Displacement Reactions at C5 of 5-Bromo-1,2,4-Oxadiazole

Nucleophile Class Reagent Example Product Class
Oxygen Nucleophile Sodium Methoxide 5-Methoxy-1,2,4-oxadiazole derivative
Carbon Nucleophile Phenylmagnesium Bromide 5-Phenyl-1,2,4-oxadiazole derivative

This table provides representative examples of nucleophilic displacement reactions based on established reactivity patterns of halogenated aromatic and heteroaromatic systems.

Electrophilic and Radical Reactions on the Brominated 1,2,4-Oxadiazole Ring System

Electrophilic substitution directly on the carbon atoms of the 1,2,4-oxadiazole ring is exceedingly difficult. rroij.com The ring is electron-deficient due to the electron-withdrawing effect of the two pyridine-type nitrogen atoms, which deactivates it towards attack by electrophiles. rroij.comchemicalbook.com Instead, electrophilic attack, such as protonation, is more likely to occur at a ring nitrogen atom. nih.govd-nb.info For instance, in the presence of superacids like triflic acid (TfOH), 1,2,4-oxadiazoles can undergo protonation, potentially leading to the formation of dicationic species. nih.govd-nb.info However, reactions involving electrophilic substitution on the ring itself are not a characteristic feature of this heterocyclic system. Radical reactions involving the this compound moiety are not extensively documented but could potentially be initiated under specific conditions, such as those used for radical-mediated C-H functionalization or cross-coupling reactions, though these are outside the typical reactivity profile of this compound.

Ring-Opening and Rearrangement Reactions of this compound

The inherent strain and the weak O-N bond in the 1,2,4-oxadiazole ring make it prone to rearrangements and ring-opening reactions, which can be initiated by heat, light, or chemical reagents. chim.itresearchgate.net These transformations often lead to the formation of more stable heterocyclic systems. chim.itresearchgate.net

Upon thermal or photochemical stimulation, 1,2,4-oxadiazoles can undergo cleavage of the weak O-N(2) bond. chim.it Photochemical irradiation, typically with UV light, can generate a reactive open-chain intermediate that may possess zwitterionic or bi-radical character. chim.itrsc.org The fate of this intermediate depends heavily on the reaction medium and the nature of the substituents. chim.itrsc.org For example, irradiation of certain 3-amino-1,2,4-oxadiazoles can lead to photoisomerization into 1,3,4-oxadiazoles via a proposed 'ring contraction-ring expansion' pathway. rsc.org In other cases, particularly in nucleophilic solvents like methanol, the photolytic intermediate may react with the solvent to yield open-chain products. rsc.org The presence of the bromo-substituent at C5 would influence the electronic properties of the excited state and potentially the stability and reactivity of the resulting intermediates.

Thermal decomposition of 1,2,4-oxadiazoles can also lead to fragmentation. For instance, 3,5-diphenyl-1,2,4-oxadiazole (B189376) shows considerable thermal stability but can decompose at very high temperatures (700-800 °C) to form products like phenyl isocyanate. researchgate.net

Several important rearrangement reactions of 1,2,4-oxadiazoles proceed via an initial nucleophilic attack. One of the most studied is the Boulton-Katritzky Rearrangement (BKR), which involves an internal nucleophilic substitution. chim.it This reaction typically requires a three-atom side chain on the oxadiazole ring containing a nucleophilic atom (Z). This nucleophilic atom attacks the electrophilic N(2) of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new, more stable heterocyclic system. chim.it

Another significant pathway is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. researchgate.net This process is common for 1,2,4-oxadiazoles bearing a strong electron-withdrawing group, such as a perfluoroalkyl or bromo group, at the C(5) position. chim.itresearchgate.netnih.gov The reaction is initiated by the attack of an external bidentate nucleophile (e.g., hydrazine) at the electrophilic C(5) position. chim.itnih.gov This leads to the opening of the oxadiazole ring, followed by a subsequent intramolecular cyclization where the second nucleophilic site of the reagent attacks another electrophilic center in the intermediate, resulting in a new heterocyclic ring. chim.itnih.gov For this compound, this pathway could be exploited to transform the oxadiazole into other five- or six-membered heterocycles. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Aniline
Piperidine
Thiophenol
5-Anilino-1,2,4-oxadiazole
5-(Piperidin-1-yl)-1,2,4-oxadiazole
5-(Phenylthio)-1,2,4-oxadiazole
Sodium Methoxide
Phenylmagnesium Bromide
Potassium Iodide
5-Methoxy-1,2,4-oxadiazole
5-Phenyl-1,2,4-oxadiazole
5-Iodo-1,2,4-oxadiazole
Triflic acid (TfOH)
1,3,4-oxadiazole (B1194373)
3,5-diphenyl-1,2,4-oxadiazole
Phenyl isocyanate

Reactivity Modulation by the Bromine Atom and Other Substituents in 1,2,4-Oxadiazoles

The chemical behavior of the 1,2,4-oxadiazole ring is intrinsically linked to its electronic structure and the nature of the substituents attached to it. The presence of a bromine atom at the 5-position, as in this compound, significantly modulates the molecule's reactivity through a combination of electronic and steric effects.

The 1,2,4-oxadiazole ring is an electron-poor aromatic system due to the presence of two electronegative pyridine-type nitrogen atoms and a furan-type oxygen atom. nih.gov This inherent electron deficiency makes the carbon atoms of the ring electrophilic and generally resistant to electrophilic substitution. nih.govchim.it The electron-withdrawing effect of the heterocyclic core is more pronounced at the C5 position than at the C3 position. nih.gov

The introduction of a bromine atom at the 5-position further amplifies this electron deficiency. Bromine, being a halogen, exerts a strong electron-withdrawing inductive effect (-I effect). This effect intensifies the electrophilic character of the C5 carbon, making it a prime target for nucleophilic attack. Consequently, halogen-substituted oxadiazoles (B1248032) are primed to undergo nucleophilic substitution reactions where the halogen atom is displaced by a nucleophile. globalresearchonline.net The presence of a potent electron-withdrawing group (EWG) on the 5-aryl-1,2,4-oxadiazole ring has been shown to increase antitumor activity in certain derivatives, highlighting the significant impact of electronic modulation at this position. nih.gov

Electrophilic Carbons: Both C3 and C5 atoms exhibit electrophilic properties, making them susceptible to nucleophilic attack. nih.govchim.it

Nucleophilic Nitrogen: The N3 atom can display nucleophilic character. chim.it

Labile O-N Bond: The ring has a relatively low level of aromaticity and a weak, easily cleavable O-N bond, which predisposes it to various thermal or photochemical rearrangements. chim.itresearchgate.net

The strong electron-withdrawing nature of the bromine atom at C5 in this compound directs its reaction pathways primarily towards nucleophilic substitution at this position. This enhanced electrophilicity facilitates reactions that might be sluggish or require harsher conditions in unsubstituted or C5-alkyl-substituted 1,2,4-oxadiazoles.

Table 1: Summary of Electronic Effects on the 1,2,4-Oxadiazole Ring
FeatureDescriptionInfluence on ReactivityEffect of a 5-Bromo Substituent
Ring AromaticityLow level of aromaticity due to electronegative heteroatoms. chim.itProne to ring-opening and rearrangement reactions. chim.itresearchgate.netFurther reduces electron density, potentially increasing susceptibility to ring cleavage under certain nucleophilic conditions.
C5 CarbonInherently electrophilic; the primary site for the ring's electron-withdrawing effect. nih.govchim.itSusceptible to nucleophilic attack. nih.govStrong inductive effect (-I) of bromine significantly enhances electrophilicity, making it a highly activated site for nucleophilic substitution. globalresearchonline.net
C3 CarbonElectrophilic in nature. nih.govchim.itCan be a site for nucleophilic attack, though generally less reactive than C5. nih.govElectronic effect is less direct, but overall ring deactivation can influence its reactivity.
O-N BondPolarized and considered the weakest bond in the ring. chim.itFacilitates thermal and photochemical rearrangements (e.g., Boulton-Katritzky rearrangement). chim.itThe electron-withdrawing bromine atom can influence the stability and cleavage of this bond.

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In the case of this compound, the bromine atom, while not exceptionally large, possesses sufficient atomic radius to create steric bulk around the C5 position. This can influence the rate and feasibility of reactions involving this site.

The approach of a nucleophile to the C5 carbon can be sterically hindered by the bromine atom. The effectiveness of this hindrance depends on the size of the incoming nucleophile. Bulky nucleophiles may face significant repulsion from the bromine atom's electron cloud, leading to slower reaction rates or favoring attack at less hindered sites, if available.

While direct studies on the steric effects in the reactivity of this compound are specific, analogous research on the synthesis of oxadiazoles from sterically hindered precursors provides valuable insight. For instance, studies on the synthesis of oxadiazoles via cyclodehydration of ortho-substituted benzoic acids have demonstrated that substituents next to the reaction center can decrease reactivity and product yield due to steric hindrance. In these studies, ortho-bromobenzoic acid was compared to other substituted analogs.

The data below, adapted from such a study, illustrates how different ortho-substituents can affect reaction yields, which is partly attributed to steric effects. A smaller torsion angle in the starting material can signify greater steric hindrance, which correlates with a lower product yield.

Table 2: Comparison of Steric Effects of Ortho-Substituents in a Related Oxadiazole Synthesis
Ortho-Substituted Benzoic AcidProduct % Yield (Method 1)Product % Yield (Method 2)Significance
o-Methoxybenzoic acid0%0%High steric hindrance from the methoxy (B1213986) group likely prevented the reaction.
o-Bromobenzoic acid16%37%Moderate yield, indicating the bromine atom presents some steric hindrance that affects reactivity.
o-Chlorobenzoic acid37%36%Similar yields to the bromo-derivative, as chlorine and bromine have comparable steric demands and electronic effects in this context.

This parallel suggests that the bromine atom on the 1,2,4-oxadiazole ring, while primarily activating the C5 position electronically for nucleophilic substitution, can also sterically modulate the reaction by impeding the approach of large or bulky reagents. The interplay between these electronic and steric factors ultimately dictates the specific reaction pathways and outcomes for this compound and its derivatives.

Spectroscopic and Structural Elucidation Methodologies for 5 Bromo 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a primary technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of 5-Bromo-1,2,4-oxadiazole is expected to be relatively simple, featuring a single resonance corresponding to the proton at the C3 position of the oxadiazole ring.

Chemical Shift (δ): The proton on the 1,2,4-oxadiazole (B8745197) ring is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. This significant downfield shift is due to the deshielding effect of the electronegative nitrogen and oxygen atoms within the aromatic heterocyclic ring. The bromine atom at the C5 position, being an electron-withdrawing group, would further deshield the C3 proton, shifting its resonance to a higher frequency compared to the unsubstituted 1,2,4-oxadiazole.

Multiplicity: Since there are no adjacent protons within a three-bond distance, the signal for the C3 proton will appear as a sharp singlet (s).

Integration: The integral of this singlet will correspond to one proton.

This straightforward spectral data provides initial evidence for the presence of the 1,2,4-oxadiazole core with a single proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H3 8.5 - 9.0 Singlet (s) 1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show two distinct signals, one for each of the two carbon atoms (C3 and C5) in the heterocyclic ring.

C3 Chemical Shift: The C3 carbon, bonded to a hydrogen atom, is expected to resonate in the range of δ 155-165 ppm. Its chemical environment is influenced by the adjacent nitrogen and oxygen atoms.

C5 Chemical Shift: The C5 carbon is directly attached to the highly electronegative bromine atom. This results in a significant downfield shift for the C5 signal due to the ipso-substituent effect. However, the heavy atom effect of bromine can sometimes lead to a slightly more upfield shift than expected compared to other halogens. Studies on substituted 1,2,4-oxadiazoles have shown that substituents at the C5 position have a pronounced effect on the C5 chemical shift, with minimal impact on the C3 carbon's resonance. scispace.com The chemical shift for C5 is predicted to be in the range of δ 165-175 ppm.

The distinct chemical shifts for C3 and C5 allow for their clear assignment and confirm the substitution pattern of the oxadiazole ring.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
C3 155 - 165
C5 165 - 175

Advanced Two-Dimensional NMR Techniques for Complete Structural Elucidation

While 1D NMR is indicative, 2D NMR techniques provide definitive structural confirmation by revealing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment would be the most crucial 2D technique for this molecule. nih.govsdsu.edu It correlates the chemical shifts of protons with their directly attached carbon atoms. In the HSQC spectrum of this compound, a single cross-peak would be observed. This peak would connect the proton signal (H3) on the F2 (¹H) axis with the carbon signal (C3) on the F1 (¹³C) axis, providing unambiguous proof of the H3-C3 bond and confirming the assignment of the C3 resonance in the ¹³C NMR spectrum. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations (typically over two or three bonds) between protons and carbons. sdsu.eduipb.pt For a simple molecule like this compound, the utility of HMBC is limited. Theoretically, a weak two-bond correlation (²JC5,H3) might be observable between the C5 carbon and the H3 proton. Observing this correlation would provide further confirmation of the ring structure, but its absence would not be inconclusive due to the typically small size of two-bond C-H coupling constants across heteroatoms.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Characteristic Absorption Bands of the Oxadiazole Ring System

The 1,2,4-oxadiazole ring has several characteristic vibrational modes that give rise to distinct absorption bands in the IR spectrum. While data for the specific target molecule is scarce, analysis of related 1,3,4-oxadiazole (B1194373) structures provides insight into the expected regions for these vibrations. researchgate.netnih.govnih.gov

C=N Stretching: The carbon-nitrogen double bond (C=N) stretching vibration is a key feature and typically appears as a strong band in the 1610-1560 cm⁻¹ region.

Ring Stretching (C-O, N-O): Vibrations involving the entire ring system, often coupled C-O, C=N, and N-O stretching modes, give rise to a series of bands between 1450 cm⁻¹ and 1300 cm⁻¹.

C-O-N Stretching: A characteristic band associated with the C-O-N linkage of the oxadiazole ring is often observed in the 1100-1000 cm⁻¹ region.

Ring Breathing/Deformation: Ring deformation and "breathing" modes typically appear at lower wavenumbers, often in the 900-700 cm⁻¹ range.

Table 3: General Characteristic IR Absorption Bands for the 1,2,4-Oxadiazole Ring

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=N Stretch 1610 - 1560 Medium to Strong
Ring Stretching 1450 - 1300 Medium
C-O-N Stretch 1100 - 1000 Medium to Strong
Ring Deformation 900 - 700 Medium

Influence of Bromine Substitution on Vibrational Modes

The substitution of a hydrogen atom with a heavier bromine atom at the C5 position introduces specific changes to the vibrational spectrum.

C-Br Stretching: The most direct effect is the appearance of a new absorption band corresponding to the C-Br stretching vibration. This band is typically found in the far-infrared region, usually between 600 cm⁻¹ and 500 cm⁻¹. Its observation provides direct evidence of the bromine substituent.

Mass and Electronic Effects: The introduction of the heavy bromine atom (the "heavy atom" effect) can cause a slight shift to lower frequencies (redshift) for vibrations involving the C5 atom, including ring deformation modes. researchgate.net Furthermore, the electron-withdrawing nature of bromine can alter the bond strengths within the ring, potentially causing minor shifts in the positions of the C=N and other ring stretching bands compared to an unsubstituted oxadiazole. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Both high-resolution and fragmentation studies offer complementary information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₂HBrN₂O), HRMS can unequivocally confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated exact mass.

Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) with near-equal natural abundance, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragments. The two main peaks, [M]⁺ and [M+2]⁺, will appear with an intensity ratio of approximately 1:1. HRMS instruments can resolve these isotopic peaks and measure their masses with high accuracy. mdpi.com

Table 1: Theoretical HRMS Data for this compound (C₂HBrN₂O)

Ion FormulaIsotopeCalculated Exact Mass (m/z)
[C₂H⁷⁹BrN₂O]⁺⁷⁹Br149.9299
[C₂H⁸¹BrN₂O]⁺⁸¹Br151.9279

The fragmentation of 1,2,4-oxadiazole derivatives under electron impact (EI) or collision-induced dissociation (CID) typically involves the cleavage of the heterocyclic ring. researchgate.netnih.gov The fragmentation pattern provides a fingerprint that helps to confirm the structure of the molecule. For this compound, the primary fragmentation is expected to be the characteristic retro-cycloaddition (RCA) cleavage of the N2-C3 and O1-C5 bonds. researchgate.net

The presence of the bromine atom at the C5 position influences the fragmentation. The initial molecular ion [C₂HBrN₂O]⁺˙ is formed, showing the distinct isotopic pattern. Subsequent fragmentation pathways may include:

Loss of a bromine radical (•Br): This would lead to the formation of a [C₂HN₂O]⁺ ion.

Cleavage of the O1-C5 and N2-C3 bonds: This is a common pathway for 1,2,4-oxadiazoles, which would lead to the formation of nitrile and isocyanate-type fragments. researchgate.net For the 5-bromo derivative, this could result in fragments such as [BrCN]⁺˙ and [HCNO]⁺˙.

Loss of CO: Cleavage can lead to the loss of carbon monoxide, a common fragmentation for heterocyclic compounds. researchgate.net

Table 2: Postulated Mass Spectrometry Fragmentation for this compound

Fragment IonProposed Formulam/z (for ⁷⁹Br)m/z (for ⁸¹Br)
Molecular Ion[C₂HBrN₂O]⁺˙150152
Loss of Bromine[C₂HN₂O]⁺70-
Bromo-nitrile cation radical[BrCN]⁺˙105107
Cyanic acid cation radical[HCNO]⁺˙43-

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. uzh.ch The 1,2,4-oxadiazole ring contains π-bonds and heteroatoms (nitrogen and oxygen) with non-bonding lone pair electrons (n-electrons). Therefore, the principal electronic transitions expected for this compound are π → π* and n → π*. libretexts.orgyoutube.com

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region, usually below 250 nm for simple heterocyclic systems. youtube.com

n → π transitions:* These transitions involve the promotion of a non-bonding electron from a nitrogen or oxygen atom to a π* antibonding orbital. These transitions are lower in energy compared to π → π* transitions and result in weaker absorption bands at longer wavelengths. youtube.com

The presence of the bromine atom, an auxochrome, may cause a slight shift in the absorption maxima (λmax) compared to the unsubstituted 1,2,4-oxadiazole.

Table 3: Expected Electronic Transitions for this compound

Type of TransitionOrbitals InvolvedRelative EnergyExpected Wavelength Region
π → ππ bonding to π antibondingHighShort (UV)
n → πNon-bonding to π antibondingLowLong (UV)

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or halogen bonding. mdpi.com

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related 1,2,4-oxadiazole derivatives reveals key structural features. nih.govst-andrews.ac.uk X-ray diffraction studies on various 3,5-disubstituted 1,2,4-oxadiazoles have confirmed the planarity of the heterocyclic ring. st-andrews.ac.uk The technique allows for the precise measurement of the endocyclic and exocyclic bond angles and lengths, confirming the covalent framework of the molecule. For this compound, crystallography would determine the exact length of the C-Br bond and how intermolecular interactions in the crystal lattice might be influenced by the electronegative bromine atom.

Table 4: Typical Bond Lengths in 1,2,4-Oxadiazole Derivatives Determined by X-ray Crystallography

BondTypical Length (Å)
O1–N2~ 1.42 Å
N2–C3~ 1.30 Å
C3–N4~ 1.38 Å
N4–C5~ 1.31 Å
C5–O1~ 1.35 Å

Note: These are representative values from related structures; actual values for this compound would require specific experimental determination.

Computational and Theoretical Investigations of 5 Bromo 1,2,4 Oxadiazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic properties of molecules. DFT methods are used to determine the ground-state electronic structure, offering a detailed view of how electrons are distributed and how this distribution influences molecular behavior. For 5-Bromo-1,2,4-oxadiazole, these calculations can elucidate its stability, reactivity, and the nature of its chemical bonds. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. edu.krd A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap indicates that a molecule is more reactive and less stable. edu.krd

For this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, including the bromine atom and the π-system of the oxadiazole ring. The LUMO is likely localized on the electron-deficient parts of the heterocyclic ring. DFT calculations can precisely map these orbitals and quantify their energy levels. The energy of the HOMO-LUMO gap can indicate the wavelengths of light the compound might absorb, which is relevant for its photophysical properties. schrodinger.com

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Heterocyclic Compounds

ParameterDescriptionTypical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5
ΔE (Gap) HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.0 to 5.5

Note: The values presented are typical for similar heterocyclic compounds and serve as an illustrative example of what might be expected for this compound from DFT calculations.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netwolfram.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.

Typically, red and yellow areas represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas indicate positive electrostatic potential, corresponding to electron-poor regions that are favorable for nucleophilic attack. Green areas denote neutral or near-zero potential. researchgate.net

In the case of this compound, an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen and oxygen atoms of the oxadiazole ring, making them the primary sites for interactions with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Expected near the hydrogen atoms (if any were present as substituents) and potentially on the bromine atom. Halogen atoms can exhibit a region of positive potential known as a "sigma-hole" (σ-hole) along the C-Br bond axis, making them capable of acting as halogen bond donors.

Neutral Regions (Green): Likely found over the carbon atoms of the ring.

This detailed map of electronic distribution is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological receptor. researchgate.net

The 1,2,4-oxadiazole (B8745197) ring is classified as a heteroaromatic compound. However, studies suggest that the 1,2,4-oxadiazole nucleus possesses a relatively low level of aromaticity. chim.it This reduced aromaticity is partly due to the presence of the weak O-N bond, which can be susceptible to cleavage. chim.it

Aromaticity can be quantified using computational methods that assess geometric criteria (like the Harmonic Oscillator Model of Aromaticity, HOMA) or magnetic criteria (like Nucleus-Independent Chemical Shift, NICS). researchgate.net The HOMA index evaluates the deviation of bond lengths from an ideal aromatic system, while NICS calculations measure the magnetic shielding at the center of the ring to probe the induced ring currents characteristic of aromatic systems. researchgate.net

For brominated 1,2,4-oxadiazoles, the presence of the bromine atom at the 5-position would influence the electronic structure and, consequently, the aromaticity of the ring. As an electron-withdrawing group via induction but a π-donor through resonance, bromine's net effect on the π-electron delocalization would determine whether it slightly increases or decreases the ring's aromatic character compared to the unsubstituted parent compound. Computational studies on substituted 1,3,4-oxadiazoles have shown that the nature of the substituent can modulate the aromaticity of the heterocyclic ring. researchgate.net

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are essential for investigating the dynamic behavior of molecules and their interactions with other systems, particularly biological macromolecules like proteins. These methods are widely used in drug discovery to predict how a potential drug molecule (a ligand) might bind to its target protein and to assess the stability of the resulting complex.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.govnih.gov The primary goal is to identify the most stable binding pose and to estimate the binding affinity, often expressed as a docking score. A lower (more negative) docking score generally indicates a more favorable binding interaction. researchgate.net

While specific docking studies focused solely on this compound are not widely reported, numerous studies have investigated the docking of various 1,2,4-oxadiazole derivatives into the active sites of different enzymes. For instance, brominated 1,2,4-oxadiazole-containing compounds have been evaluated as potential inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other kinases involved in cancer. nih.govnih.gov

The docking process involves:

Preparation of the 3D structures of the ligand (this compound) and the target protein.

Defining the binding site or active pocket of the protein.

Using a scoring function to evaluate thousands of possible binding poses of the ligand within the active site.

Analyzing the top-ranked poses to understand key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results for an Oxadiazole Derivative

Target ProteinPDB IDLigandDocking Score (kcal/mol)Key Interacting Residues
VEGFR-21YWN1,2,4-Oxadiazole Derivative-8.5Cys919, Asp1046, Glu885
EGFR Tyrosine Kinase1M171,3,4-Oxadiazole (B1194373) Derivative-7.9Met769, Gln767, Thr766
Aromatase3S7SBenzimidazole-oxadiazole-9.2Met374, Phe221, Trp224

Note: This table presents example data from docking studies of various oxadiazole derivatives against different protein targets to illustrate the type of information obtained. nih.govnih.govsemanticscholar.org

Molecular docking provides a static snapshot of the ligand-protein interaction. In contrast, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.com An MD simulation calculates the trajectory of atoms by applying Newton's equations of motion, providing insights into the conformational flexibility and stability of the protein-ligand complex in a simulated physiological environment. mdpi.comrsc.org

For a complex involving this compound, an MD simulation could be used to:

Assess the stability of the binding pose predicted by docking. If the ligand remains stably bound within the active site throughout the simulation, it supports the docking prediction.

Analyze the dynamic behavior of the ligand and protein, including conformational changes that may occur upon binding.

Calculate the binding free energy of the complex, which provides a more accurate estimation of binding affinity than docking scores alone.

Identify the most persistent intermolecular interactions (e.g., hydrogen bonds, water bridges) that contribute to the stability of the complex. ksu.edu.sa

MD simulations are computationally intensive but provide a crucial understanding of the physical behavior of the molecular system, validating and refining the predictions made by static modeling techniques. mdpi.com

Structure-Activity Relationship (SAR) Studies within Brominated 1,2,4-Oxadiazole Series

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science. For brominated 1,2,4-oxadiazole series, these studies aim to understand how the position and nature of the bromine substituent influence the molecule's biological activity or physical properties.

Correlation of Bromine Substitution Position with Electronic and Steric Effects

Electronic Effects:

The 1,2,4-oxadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and an oxygen atom. The introduction of a bromine atom, which is also electronegative, further enhances this electron-withdrawing nature. The position of the bromine atom fine-tunes the electronic distribution within the heterocyclic ring.

When bromine is at the 5-position, its electron-withdrawing inductive effect (-I) influences the charge distribution across the ring. This can be quantified through computational methods such as the calculation of molecular electrostatic potential (MEP) surfaces and analysis of frontier molecular orbitals (HOMO and LUMO). A positive region, known as a σ-hole, is generated on the outer surface of the bromine atom along the C-Br bond axis. This σ-hole is a key feature in forming non-covalent interactions, particularly halogen bonds. The magnitude of this positive potential is influenced by the electron-withdrawing power of the 1,2,4-oxadiazole ring.

PropertyEffect of 5-Bromo Substitution
Inductive Effect Strong electron-withdrawal (-I effect), increasing the overall electrophilicity of the ring.
Mesomeric Effect Weakly deactivating (+M effect) due to lone pairs on bromine, but generally outweighed by the inductive effect.
Molecular Electrostatic Potential (MEP) Creation of a positive σ-hole on the bromine atom, making it a potential halogen bond donor. The nitrogen atoms remain regions of negative potential.
Frontier Orbitals (HOMO/LUMO) Lowering of both HOMO and LUMO energy levels, affecting the molecule's reactivity and electronic transition properties. The LUMO is often localized on the N=C-O part of the ring.

Steric Effects:

The bromine atom is significantly larger than hydrogen, and its presence at the 5-position introduces considerable steric bulk. This steric hindrance can influence the molecule's conformation and its ability to interact with other molecules, such as binding to a biological target. The steric effect of a substituent can be quantified by parameters like the van der Waals radius and Taft's steric parameter (Es).

A study on the synthesis of oxadiazoles (B1248032) using ortho-substituted benzoic acids, including o-bromobenzoic acid, highlighted that ortho-substituents can create steric hindrance that decreases the reactivity of the substrates. This principle can be extended to the this compound, where the bulky bromine atom can sterically shield the adjacent atoms and influence the approach of reactants or binding partners.

ParameterValue/Effect for Bromine
van der Waals Radius (Å) ~1.85
Taft's Steric Parameter (Es) -1.16
Conformational Influence The bulky bromine atom can restrict the rotation of adjacent groups and influence the preferred conformation of the molecule.
Interaction Shielding The steric bulk can prevent or hinder the close approach of other molecules to the adjacent parts of the 1,2,4-oxadiazole ring.

Rational Design Principles for Modulating Reactivity and Intermolecular Interactions

The electronic and steric properties conferred by the 5-bromo substituent can be harnessed in the rational design of molecules with specific functions.

Modulating Reactivity:

The electron-withdrawing nature of the this compound system makes the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack. However, the O-N bond in the 1,2,4-oxadiazole ring is inherently weak and can be prone to cleavage under certain conditions. The bromine atom can influence the stability and reactivity of the ring. For instance, the electron-withdrawing effect can stabilize the ring to some extent but also activate it towards certain types of reactions.

Modulating Intermolecular Interactions:

A key aspect of rational design involving this compound is the utilization of halogen bonding. ump.edu.pl The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, forming directional non-covalent interactions with halogen bond acceptors such as lone pairs on oxygen, nitrogen, or sulfur atoms, as well as π-systems. The strength of this interaction is tunable, following the general trend I > Br > Cl. nih.gov

The directionality and strength of halogen bonds make them a valuable tool in crystal engineering and drug design for enhancing binding affinity and selectivity to biological targets. nih.gov By positioning the this compound moiety appropriately within a larger molecule, the bromine atom can be directed to form a halogen bond with a specific acceptor site on a target protein, thereby improving the ligand's potency and specificity.

Interaction TypeDesign Principle
Halogen Bonding The 5-bromo group can be used to form directional bonds with Lewis basic sites (e.g., carbonyl oxygen, amine nitrogen) in a target protein, enhancing binding affinity. The strength of the interaction can be modulated by the electronic environment.
Steric Interactions The steric bulk of the bromine atom can be used to control the orientation of the molecule within a binding pocket, either by fitting into a specific cavity or by preventing binding in an undesired orientation.
Dipole-Dipole Interactions The significant dipole moment of the this compound moiety can be exploited to align the molecule in an electric field or to form favorable electrostatic interactions with a binding partner.

Research Applications of 5 Bromo 1,2,4 Oxadiazole in Advanced Chemical Systems

Role as a Bioisostere in Drug Discovery and Chemical Biology Research

The 1,2,4-oxadiazole (B8745197) nucleus is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its distinctive properties as a bioisostere. mdpi.comnih.gov Bioisosterism is a strategy used to modify drug structures by substituting specific groups with other groups that have similar physical or chemical properties, with the goal of enhancing the compound's pharmacological and toxicological profile. nih.gov

Mimicry of Amide and Ester Functionalities in Pharmacophore Design

A key application of the 1,2,4-oxadiazole ring, and by extension 5-Bromo-1,2,4-oxadiazole, is its role as a stable bioisosteric replacement for amide and ester functionalities. nih.govresearchgate.netchim.itfrontiersin.orglifechemicals.com Amide and ester groups are common in biologically active molecules but are often susceptible to hydrolysis by metabolic enzymes, leading to poor pharmacokinetic profiles. The 1,2,4-oxadiazole ring effectively mimics the key attributes of these groups, including their planarity and dipole moment, while offering superior metabolic stability. nih.gov

This bioisosteric replacement can lead to improved characteristics such as:

Enhanced Metabolic Stability: The heterocycle is resistant to enzymatic cleavage, increasing the molecule's half-life in biological systems. nih.govcambridgemedchemconsulting.com

Improved Permeability: Modifying lipophilicity through this substitution can enhance a molecule's ability to cross cellular membranes. researchgate.net

This strategy has been successfully employed in the development of various therapeutic agents, making scaffolds like this compound valuable starting points in pharmacophore design. nih.gov

Application in Novel Scaffold Development for Chemical Probes

The 1,2,4-oxadiazole framework is considered an ideal scaffold for the development of novel chemical probes and drug candidates. mdpi.comnih.gov The ability to introduce different substituents at the C3 and C5 positions of the ring allows for the creation of large and diverse chemical libraries for high-throughput screening. mdpi.com

This compound is particularly useful in this context. The bromine atom at the 5-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the facile introduction of a wide range of molecular fragments, allowing for the systematic exploration of the chemical space around the core scaffold. This approach is instrumental in developing highly specific and potent chemical probes to investigate biological systems and validate new drug targets.

Development of Chemical Probes and Ligands for Investigating Biological Systems

Leveraging its properties as a versatile scaffold, this compound is integral to the design of targeted molecules that can modulate the function of specific proteins, such as enzymes and receptors.

Design of Specific Enzyme Inhibitors

The 1,2,4-oxadiazole moiety has been incorporated into the structure of numerous potent and selective enzyme inhibitors.

Carbonic Anhydrase (CA) Inhibitors: Substituted 1,2,4-oxadiazole-arylsulfonamides have been identified as highly selective inhibitors of carbonic anhydrase isoforms. nih.gov Certain derivatives have shown potent inhibition of tumor-associated isoforms CA IX and XII, which are targets for cancer therapy. mdpi.com

Tyrosine Kinase Inhibitors: The 1,2,4-oxadiazole scaffold has been used to develop molecules that mimic the function of tyrosine kinase inhibitors, which are a critical class of anticancer drugs. nih.gov The bromo-substituent, in particular, is a feature found in some potent kinase inhibitor designs, providing a vector for optimizing target engagement. nih.govarabjchem.org

Cyclooxygenase-2 (COX-2) Inhibitors: Diarylheterocyclic structures are a common feature of selective COX-2 inhibitors used as anti-inflammatory agents. nih.gov While many examples feature the related 1,3,4-oxadiazole (B1194373) isomer, the underlying principle of using a central heterocyclic ring to connect two aryl groups is a key design strategy in this area. nih.govresearchgate.net

5-Lipoxygenase (5-LO) Inhibitors: The 5-lipoxygenase pathway is a key target in inflammatory diseases. frontiersin.org A notable example of a 1,2,4-oxadiazole-based inhibitor is Setileuton (MK-0633), a potent and selective 5-LO inhibitor developed for the treatment of respiratory diseases. nih.gov

Table 1: Examples of 1,2,4-Oxadiazole Scaffolds in Enzyme Inhibition
Enzyme TargetScaffold/Derivative ClassTherapeutic AreaKey Findings
Carbonic Anhydrase (CA)1,2,4-Oxadiazol-5-yl-benzenesulfonamidesOncology, GlaucomaDemonstrated high biological activity and selectivity for tumor-associated isoforms (CA IX, XII). nih.govmdpi.com
Tyrosine Kinases (e.g., EGFR)Heterocyclic derivatives with 1,2,4-oxadiazole scaffoldOncologyIdentified compounds with IC50 values in the low micromolar range against EGFR-positive cancer cell lines. nih.gov
5-Lipoxygenase (5-LO)2-Amino-oxadiazole derivatives (e.g., Setileuton)Inflammatory DiseasesLed to the discovery of potent, orally bioavailable inhibitors of leukotriene biosynthesis. nih.gov

Modulators of Receptor Activity

The 1,2,4-oxadiazole core is a privileged structure for developing ligands that modulate the activity of various cell surface and nuclear receptors.

Acetylcholine (B1216132) Receptors: Novel compounds incorporating a 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole scaffold have been synthesized and characterized as partial and silent agonists at the α7 nicotinic acetylcholine receptor (nAChR). nih.gov This receptor is a significant therapeutic target for neurodegenerative disorders, cognitive impairment, and inflammation. nih.gov Structure-activity relationship studies on these compounds have helped to identify the structural features that determine their specific pharmacological profiles at the α7 nAChR. nih.gov

Dopamine (B1211576) Receptors: While the 1,2,4-oxadiazole scaffold is a versatile platform for developing agents targeting the central nervous system (CNS), specific modulators of dopamine receptors based on the this compound structure are not extensively detailed in recent literature. However, the utility of this scaffold in the CNS is demonstrated by its use in developing potent positive allosteric modulators (PAMs) for metabotropic glutamate (B1630785) receptors (mGluRs), which have shown antipsychotic-like properties in preclinical models. nih.gov

Table 2: 1,2,4-Oxadiazole Derivatives as Receptor Modulators
Receptor TargetScaffold/Derivative ClassModulation TypeTherapeutic Potential
α7 Nicotinic Acetylcholine Receptor5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazolesPartial Agonist / Silent AgonistNeurodegenerative disorders, Cognitive impairment, Inflammation. nih.gov
Metabotropic Glutamate Receptor 4 (mGluR4)Substituted phenyl-1,2,4-oxadiazolesPositive Allosteric Modulator (PAM)Anxiety, Psychosis. nih.gov

Applications in Advanced Material Science Research

Beyond its biomedical applications, the 1,2,4-oxadiazole ring is a valuable building block in material science due to its rigidity, thermal stability, and specific electronic properties.

Polymers: Polymers containing the 1,2,4-oxadiazole nucleus in their main chain have been synthesized and investigated for various applications. acs.orgacs.org These materials often exhibit high thermal stability. researchgate.net Specific copolymers incorporating this heterocycle have been developed as deep-blue and blue color emitting materials for potential use in organic light-emitting diodes (OLEDs). researchgate.net Furthermore, 1,2,4-oxadiazole-based polymers have been explored as electron-acceptor units in the development of organic solar cells. researchgate.net

Energetic Materials: The 1,2,4-oxadiazole ring is an effective building block for creating a new generation of energetic materials. mathnet.ru Its high nitrogen content and structural stability contribute to materials with a favorable balance of high detonation performance and low sensitivity to impact and friction. nih.govfrontiersin.org Researchers have synthesized various energetic compounds by incorporating the 1,2,4-oxadiazole backbone with energetic groups like -ONO2 (nitrate ester) or by linking it to other energetic heterocycles. frontiersin.orgmdpi.com These materials are being investigated as potential replacements for traditional explosives, offering improved safety characteristics. frontiersin.orgmdpi.com

Investigation in Scintillating Materials and Optoelectronic Devices

Exploration in Agrochemical Research as Active Motifs

The 1,2,4-oxadiazole ring is a significant structural motif in the field of agrochemical research, serving as a core component in the design of novel pesticides. researchgate.net This heterocycle is recognized for its metabolic stability and its ability to act as a bioisostere for amide and ester groups, which are common in biologically active molecules. researchgate.netinformahealthcare.com Research has focused on synthesizing and evaluating various derivatives of 1,2,4-oxadiazole for potent fungicidal and nematicidal activities. mdpi.comnih.gov

Detailed Research Findings:

In one notable study, a series of novel 1,2,4-oxadiazole derivatives featuring amide fragments were synthesized and assessed for their biological activities. mdpi.comresearchgate.net The findings revealed that certain compounds demonstrated exceptional efficacy against both plant-pathogenic fungi and nematodes. For instance, compound F15 showed outstanding in vitro antifungal activity against Sclerotinia sclerotiorum, a fungus that causes white mold. mdpi.comnih.gov Its efficacy, measured by the half-maximal effective concentration (EC50), was 2.9 μg/mL, a level comparable to commercial fungicides like thifluzamide (B1681302) and fluopyram. mdpi.com Further investigation into its mechanism suggested that F15 acts as a succinate (B1194679) dehydrogenase (SDH) inhibitor, with a half-maximal inhibitory concentration (IC50) of 12.5 μg/mL. nih.govresearchgate.net

The same study also highlighted the potent nematicidal properties of these derivatives. Compound F11 was particularly effective against the root-knot nematode Meloidogyne incognita, achieving a corrected mortality rate of 93.2% at a concentration of 200 μg/mL, significantly outperforming the commercial nematicide tioxazafen (B1208442) under the same conditions. mdpi.comnih.gov

Another line of research focused on 1,2,4-oxadiazole-5-carboxylic acid derivatives as potential seed treatment nematicides. nih.gov This approach aims to provide protection to crops from the early stages of growth. Within this series, compound f1 displayed excellent nematicidal activity against the rice white tip nematode, Aphelenchoides besseyi. nih.gov Its half-lethal concentration (LC50) was recorded at 19.0 μg/mL after 48 hours, showing superior performance compared to both tioxazafen (LC50 = 149 μg/mL) and fosthiazate (B52061) (LC50 > 300 μg/mL). nih.gov Pot experiments confirmed its efficacy and its safety for use on rice seeds. nih.gov

These studies underscore the value of the 1,2,4-oxadiazole scaffold as a versatile and potent active motif for developing next-generation agrochemicals to manage destructive plant pathogens. researchgate.netmdpi.comnih.gov

Table 1: Efficacy of Selected 1,2,4-Oxadiazole Derivatives in Agrochemical Research

Compound ID Target Organism Application Efficacy Metric Value Source(s)
F15 Sclerotinia sclerotiorum Antifungal EC50 2.9 µg/mL mdpi.comnih.gov
F15 S. sclerotiorum SDH Antifungal (Mechanism) IC50 12.5 µg/mL nih.gov
F11 Meloidogyne incognita Nematicidal Corrected Mortality 93.2% (at 200 µg/mL) mdpi.comnih.gov
f1 Aphelenchoides besseyi Nematicidal LC50 (48h) 19.0 µg/mL nih.gov
Tioxazafen Aphelenchoides besseyi Nematicidal (Control) LC50 (48h) 149 µg/mL nih.gov
Fosthiazate Aphelenchoides besseyi Nematicidal (Control) LC50 (48h) > 300 µg/mL nih.gov

Q & A

Q. Antiviral/nematicidal testing :

  • Cell-based assays : Screen for cytotoxicity (e.g., CC50_{50}) and antiviral IC50_{50} against targets like hRV-B14 or plant-parasitic nematodes .
  • Pitfalls : False positives from aggregation artifacts; use counter-screens (e.g., dynamic light scattering) to validate specificity .

Advanced: What computational approaches are used to predict the energetic or pharmacological properties of this compound derivatives?

Answer:

  • Density functional theory (DFT) : Calculate detonation velocity (vDv_D) and pressure (PP) for energetic materials (e.g., Gaussian 03) .
  • Molecular docking : Simulate interactions with biological targets (e.g., Src kinase for anticancer derivatives) using AutoDock or Schrödinger .
  • ADMET profiling : Predict solubility, permeability, and toxicity via tools like SwissADME or ProTox-II .

Advanced: How should researchers address contradictions in experimental data for this compound reactivity or bioactivity?

Answer:

  • Triangulate methods : Cross-validate kinetic data (e.g., HPLC, NMR monitoring) with computational models .
  • Control experiments : Test for solvent effects, trace metal catalysis, or humidity impacts on bromine reactivity .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., substituent electronic effects vs. steric hindrance) .

Basic: What role does the bromine atom play in the functionalization of 1,2,4-oxadiazole derivatives?

Answer:

  • Electrophilic leaving group : Facilitates nucleophilic substitution (e.g., with amines or thiols) to generate 5-amino or 5-thioether derivatives .
  • Cross-coupling anchor : Enables Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce aryl, alkynyl, or amino groups .

Advanced: How can structure-activity relationships (SARs) guide the design of this compound-based energetic materials?

Answer:

  • Thermal stability : Introduce electron-withdrawing groups (e.g., nitro) to enhance decomposition temperatures .
  • Detonation performance : Optimize density (>1.8g cm3>1.8 \, \text{g cm}^{-3}) and oxygen balance via co-crystallization or salt formation (e.g., with nitrate counterions) .
  • Sensitivity reduction : Steric shielding of the oxadiazole ring lowers impact sensitivity (e.g., methyl or phenyl substituents) .

Basic: What strategies are used to design this compound derivatives for specific applications (e.g., antivirals or antioxidants)?

Answer:

  • Antivirals : Incorporate lipophilic groups (e.g., aryl or pyridyl) to enhance membrane permeability and target RNA polymerase .
  • Antioxidants : Add electron-donating substituents (e.g., vanillin moieties) to improve radical scavenging via resonance stabilization .

Advanced: What challenges arise in crystallographic characterization of this compound derivatives, and how are they mitigated?

Answer:

  • Crystal growth issues : Bromine’s heavy atom effect can quench diffraction; use slow vapor diffusion in polar solvents (e.g., DMF/EtOH) .
  • Disorder modeling : Refine bromine positions using restraints in software like SHELXL .
  • Data deposition : Submit crystallographic data to repositories (e.g., CCDC) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.